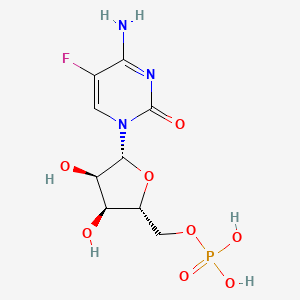
5-Fluorocytidine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorocytidine 5’-(dihydrogen phosphate): is a fluorinated nucleoside analog with the molecular formula C9H13FN3O8P and a molecular weight of 341.19 g/mol This compound is a derivative of cytidine, where a fluorine atom replaces a hydrogen atom at the 5-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of cytidine derivatives. One common method includes the reaction of cytidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluorocytidine 5’-(dihydrogen phosphate) is used as a building block for the synthesis of more complex molecules. Its unique fluorine atom allows for the study of fluorine’s effects on molecular properties and reactivity .
Biology: In biological research, this compound is used to investigate the role of fluorinated nucleosides in cellular processes. It serves as a tool to study nucleic acid metabolism and the effects of fluorine substitution on nucleoside function .
Medicine: Medically, 5-Fluorocytidine 5’-(dihydrogen phosphate) is an intermediate in the synthesis of antiviral and anticancer drugs. It is particularly important in the development of prodrugs like capecitabine, which is used to treat various cancers .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 5-Fluorocytidine 5’-(dihydrogen phosphate) involves its conversion to active metabolites within cells. Once inside the cell, it is phosphorylated to form 5-fluorouridine monophosphate, which inhibits RNA and DNA synthesis by incorporating into the nucleic acids and disrupting their normal function . This disruption leads to the inhibition of cell growth and proliferation, making it effective in cancer treatment .
Comparación Con Compuestos Similares
5-Fluorouridine: Another fluorinated nucleoside analog with similar applications in research and medicine.
5-Fluorocytosine: Used as an antifungal agent and in cancer treatment.
2’,3’-Dideoxy-5-fluorocytidine: A potent antiviral agent used in the treatment of HIV.
Uniqueness: 5-Fluorocytidine 5’-(dihydrogen phosphate) is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications .
Propiedades
Número CAS |
51960-70-4 |
|---|---|
Fórmula molecular |
C9H13FN3O8P |
Peso molecular |
341.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
VLZKLBLFWAHHJM-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
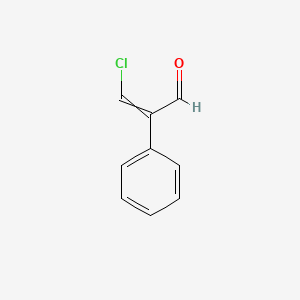
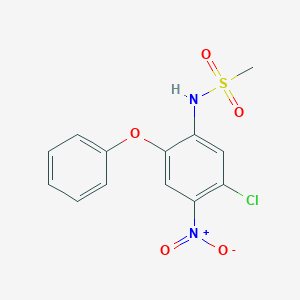
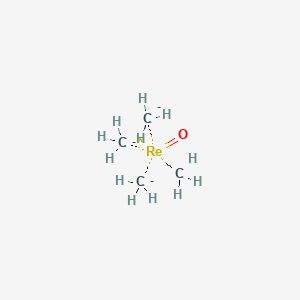
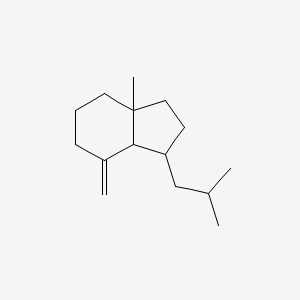
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
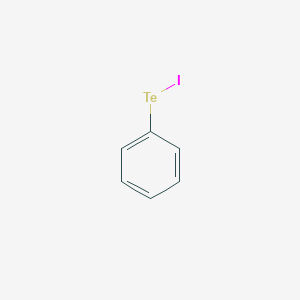



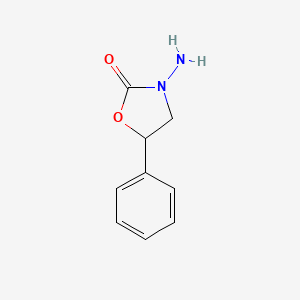

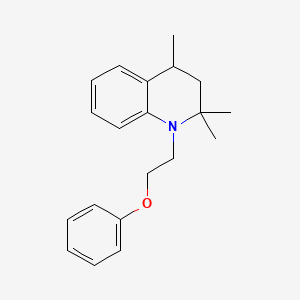
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
